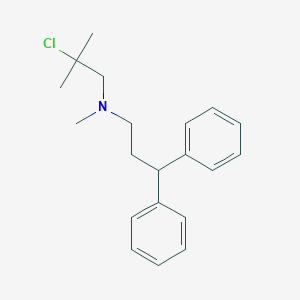

n-(2-Chloro-2-methylpropyl)-n-(3,3-diphenylpropyl)-n-methylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

n-(2-Chloro-2-methylpropyl)-n-(3,3-diphenylpropyl)-n-methylamine is a synthetic compound with a complex molecular structure. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Chloro-2-methylpropyl)-n-(3,3-diphenylpropyl)-n-methylamine typically involves multiple steps. The initial step often includes the formation of the core structure, followed by the introduction of the chloro group and other functional groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. standard organic synthesis techniques and equipment are employed to produce it in laboratory settings.

Analyse Chemischer Reaktionen

Types of Reactions

n-(2-Chloro-2-methylpropyl)-n-(3,3-diphenylpropyl)-n-methylamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the yield and purity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Wissenschaftliche Forschungsanwendungen

- IUPAC Name : 2-chloro-N-(3,3-diphenylpropyl)-N,2-dimethylpropan-1-amine

- SMILES : CN(CCC(c1ccccc1)c2ccccc2)CC(C)(C)Cl

- InChI : InChI=1S/C20H26ClN/c1-20(2,21)16-22(3)15-14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3

Pharmaceutical Development

N-(2-Chloro-2-methylpropyl)-N-(3,3-diphenylpropyl)-N-methylamine has been identified as a potential intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that can lead to the development of new drugs targeting specific biological pathways.

Case Study: Synthesis of Antidepressants

Research indicates that this compound can be utilized in the synthesis of antidepressants due to its interaction with neurotransmitter systems. For instance, modifications of this compound have shown promise in enhancing serotonin reuptake inhibition, a mechanism crucial for antidepressant activity.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its chlorinated structure enables it to undergo nucleophilic substitution reactions, making it valuable for creating more complex organic molecules.

Case Study: Synthesis of Biologically Active Compounds

A study demonstrated that using this compound in multi-step organic synthesis led to the successful creation of novel compounds with anti-cancer properties. The ability to modify its side chains allows chemists to tailor these compounds for enhanced efficacy.

Chemical Analysis and Standards

In analytical chemistry, this compound is used as a reference standard for various chromatographic techniques. Its distinct properties make it suitable for calibration and validation purposes in laboratories.

Case Study: Chromatographic Method Development

A recent publication highlighted the use of this compound as a standard in high-performance liquid chromatography (HPLC) methods aimed at quantifying similar amines in pharmaceutical formulations. The results showed high accuracy and reproducibility when using this standard.

Regulatory Considerations

Due to its chemical nature, this compound is subject to regulatory scrutiny. Researchers must comply with safety regulations and obtain necessary permits for handling and experimentation with this compound.

Wirkmechanismus

The mechanism of action of n-(2-Chloro-2-methylpropyl)-n-(3,3-diphenylpropyl)-n-methylamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-chloro-N-(3,3-diphenylpropyl)acetamide: Shares a similar core structure but differs in functional groups.

N-(3,3-diphenylpropyl)-N-methylpropan-1-amine: Another related compound with slight variations in its molecular structure.

Uniqueness

n-(2-Chloro-2-methylpropyl)-n-(3,3-diphenylpropyl)-n-methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications.

Biologische Aktivität

N-(2-Chloro-2-methylpropyl)-N-(3,3-diphenylpropyl)-N-methylamine, with the molecular formula C20H26ClN and CAS number 936491-32-6, is a compound that has attracted interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a unique structure characterized by:

- Molecular Formula : C20H26ClN

- Molecular Weight : 329.88 g/mol

- InChI Key : FTCSNVDMFXIZBH-UHFFFAOYSA-N

- SMILES Notation : CC(C)(CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2)Cl

Research indicates that this compound may interact with various neurotransmitter systems, particularly the serotonin receptor pathways. It has been noted for its selectivity towards the serotonin 2C (5-HT2C) receptor, which is associated with mood regulation and appetite control. Compounds exhibiting such selectivity can potentially be developed into therapeutic agents for conditions like depression and obesity.

Pharmacological Studies

- Serotonin Receptor Agonism : In vitro studies have demonstrated that this compound acts as an agonist at the 5-HT2C receptor, showing an effective concentration (EC50) of approximately 23 nM in calcium flux assays . This suggests a strong potential for influencing serotonergic signaling pathways.

- Antipsychotic Properties : In behavioral models, compounds similar to this compound have shown antipsychotic-like effects, indicating that they may modulate dopaminergic pathways alongside serotonergic activity .

- Phospholipase A2 Inhibition : Preliminary studies suggest that this compound may inhibit lysosomal phospholipase A2 (LPLA2), a mechanism associated with phospholipidosis. This inhibition correlates with the biological activity of other drugs known to induce similar effects .

Case Study 1: Serotonin Selectivity

A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of N-substituted (2-phenylcyclopropyl)methylamines. The findings highlighted the importance of functional selectivity at the 5-HT2C receptor, where this compound was noted for its preferential activation over β-arrestin recruitment .

Case Study 2: Antipsychotic Activity

In an amphetamine-induced hyperactivity model, compounds structurally related to this compound exhibited significant antipsychotic-like activity. This suggests that similar compounds could be explored further for their therapeutic potential in treating schizophrenia and related disorders .

Data Table: Biological Activity Summary

| Property | Value |

|---|---|

| Molecular Formula | C20H26ClN |

| CAS Number | 936491-32-6 |

| EC50 at 5-HT2C | 23 nM |

| Antipsychotic Activity | Positive in models |

| LPLA2 Inhibition | Yes |

Eigenschaften

IUPAC Name |

2-chloro-N-(3,3-diphenylpropyl)-N,2-dimethylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN/c1-20(2,21)16-22(3)15-14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCSNVDMFXIZBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.